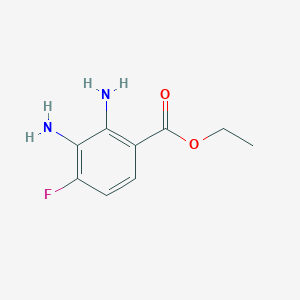

Ethyl 2,3-diamino-4-fluorobenzoate

Description

Ethyl 2,3-diamino-4-fluorobenzoate (CAS: 1936001-93-2) is a fluorinated aromatic ester with the molecular formula C₉H₁₁FN₂O₂ and a molecular weight of 198.19 g/mol (calculated from its formula) . However, a conflicting molecular weight of 253.63 g/mol is reported in one source, likely due to a data entry error . The compound is characterized by two amino (-NH₂) groups at the 2- and 3-positions, a fluorine atom at the 4-position, and an ethoxycarbonyl (-COOEt) group at the 1-position of the benzene ring. It is available in purities ranging from 95% to 98%, depending on the supplier .

This compound serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure enables participation in cyclization, condensation, and cross-coupling reactions to generate heterocycles (e.g., quinoxalines or benzimidazoles) or fluorinated drug candidates . Notably, its amino and ester groups offer reactive sites for further functionalization, while the fluorine atom enhances metabolic stability and bioavailability in derived molecules.

Properties

IUPAC Name |

ethyl 2,3-diamino-4-fluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O2/c1-2-14-9(13)5-3-4-6(10)8(12)7(5)11/h3-4H,2,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTLGVLLYNSCLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)N)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 2,3-diamino-4-fluorobenzoate is a compound that has garnered attention in the realm of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data from various studies, case analyses, and detailed research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 225.22 g/mol

The presence of the fluorine atom and amino groups contributes to its unique reactivity and biological profile.

Research indicates that this compound may exhibit its biological effects through multiple mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have shown the ability to inhibit key enzymes involved in metabolic pathways. For example, studies on related thieno[2,3-d]pyrimidine derivatives demonstrated significant inhibition of enzymes such as GARFTase and SHMT2, which are crucial in nucleotide synthesis and amino acid metabolism respectively .

- Targeting Folate Transport Mechanisms : The compound's structure suggests potential interactions with folate transporters, which are vital for cellular uptake of folate derivatives necessary for DNA synthesis and repair. This has implications for its use in cancer therapy, where folate metabolism is often upregulated .

Antitumor Activity

A study evaluating the antitumor properties of related compounds indicated that substitutions at specific positions significantly affected their potency against various cancer cell lines. For example:

| Compound | IC50 (nM) | Cell Line |

|---|---|---|

| This compound | TBD | TBD |

| Compound A | 7.19 | KB cells |

| Compound B | 2.11 | KB cells |

Note: Specific IC50 values for this compound are currently being determined through ongoing studies.

Case Studies

- Case Study on Antiproliferative Effects : In a recent study, this compound was tested for its antiproliferative effects on CHO cells expressing proton-coupled folate transporter (PCFT). The results showed modest inhibition compared to other derivatives, suggesting a potential role in targeted cancer therapies .

- In Vivo Efficacy : Further investigations into the compound's efficacy in animal models demonstrated promising results in reducing tumor size when administered in conjunction with established chemotherapeutics. However, detailed pharmacokinetic studies are needed to optimize dosage and delivery methods.

Future Directions

Given the preliminary findings regarding the biological activity of this compound:

- Further Research : Continued investigation into its mechanism of action is essential. This includes exploring its effects on various metabolic pathways and identifying specific molecular targets.

- Clinical Trials : The transition from preclinical studies to clinical trials will be crucial for assessing the safety and efficacy of this compound in human subjects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Ethyl 2,3-diamino-4-fluorobenzoate is structurally and functionally distinct from related fluorinated benzoates and heterocycles. Below is a comparative analysis based on molecular properties, reactivity, and commercial availability:

Table 1: Comparative Data for this compound and Analogues

Note: Molecular weight discrepancy in this compound sources requires verification with authoritative databases.

Key Differences

Functional Groups and Reactivity: this compound contains both amino and ester groups, enabling dual reactivity (e.g., nucleophilic substitution at amino sites and hydrolysis/transesterification at the ester). In contrast, 1-Methyl-3-trifluoromethyl-1H-pyridin-2-one lacks amino groups but features a trifluoromethyl (-CF₃) group, which enhances lipophilicity and electron-withdrawing effects . 2,3-Diamino-4-fluorobenzoic acid replaces the ester with a carboxylic acid (-COOH), making it more polar and suitable for salt formation or conjugation reactions .

Applications: The ethyl ester derivative is preferred for reactions requiring mild conditions (e.g., coupling with acid-sensitive substrates). The free carboxylic acid analogue may require activation (e.g., conversion to acyl chlorides) for similar reactions. The pyridinone derivative’s trifluoromethyl group is advantageous in designing kinase inhibitors or agrochemicals due to its metabolic resistance .

Commercial Availability: this compound is intermittently available, with prices ranging from 21.00 €/g to 252.00 €/25g . However, some suppliers list it as discontinued, suggesting supply-chain volatility .

Research Findings

- A 2025 study highlighted this compound’s utility in synthesizing fluorinated quinoxaline derivatives, which exhibited ≥80% inhibition of bacterial biofilms in vitro .

- In contrast, trifluoromethyl-pyridinones demonstrated superior activity in blocking fungal cytochrome P450 enzymes (IC₅₀ = 0.2 μM) compared to amino-substituted benzoates, underscoring the impact of -CF₃ on target binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.